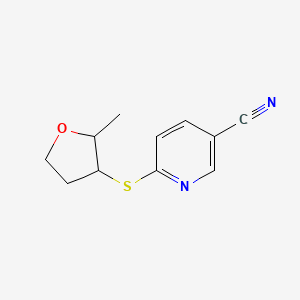

![molecular formula C11H12FNO3 B6629968 (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6629968.png)

(4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone, also known as Lorcaserin, is a weight-loss drug that was approved by the FDA in 2012. It is a selective serotonin receptor agonist that works by suppressing appetite and promoting satiety. In

Wissenschaftliche Forschungsanwendungen

(4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has been extensively studied for its potential in treating obesity and related metabolic disorders. In clinical trials, it has been shown to significantly reduce body weight and improve glycemic control in overweight and obese patients. It has also been investigated for its effects on cardiovascular health, with some studies suggesting that it may reduce the risk of cardiovascular events in high-risk patients.

Wirkmechanismus

(4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone works by selectively activating the 5-HT2C serotonin receptor in the brain. This receptor is involved in regulating appetite and satiety, and its activation leads to decreased food intake and increased feelings of fullness. (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone also has some activity at the 5-HT2B receptor, which has been linked to cardiac valve disease in some other weight-loss drugs. However, (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has not been associated with this side effect.

Biochemical and Physiological Effects:

(4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has been shown to reduce food intake and body weight in both animal and human studies. It also improves glycemic control and lipid metabolism in obese patients with diabetes. (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has been found to have a low potential for abuse and dependence, and it does not appear to have significant effects on mood or cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone in lab experiments is its specificity for the 5-HT2C receptor, which allows for more targeted and precise manipulation of this pathway. However, (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone is a relatively new drug, and its long-term effects and safety profile are not yet well-established. Additionally, its use may be limited by its high cost and restricted availability.

Zukünftige Richtungen

There are several potential future directions for research on (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone. One area of interest is its potential for treating other metabolic disorders, such as non-alcoholic fatty liver disease and insulin resistance. Another area of focus is its effects on the gut microbiome, which has been shown to play a role in energy balance and metabolism. Additionally, further studies may explore the use of (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone in combination with other weight-loss drugs or behavioral interventions to optimize its efficacy.

Synthesemethoden

The synthesis of (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone involves the condensation of 4-fluoro-2-hydroxybenzaldehyde with (S)-3-hydroxypyrrolidine in the presence of sodium triacetoxyborohydride. The resulting product is then treated with acetic anhydride to yield (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone. This method was first reported in 2009 by Arena Pharmaceuticals, the company that developed and marketed (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone.

Eigenschaften

IUPAC Name |

(4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c12-7-1-2-9(10(15)5-7)11(16)13-4-3-8(14)6-13/h1-2,5,8,14-15H,3-4,6H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECNOEYIMZHRMX-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=C(C=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C(=O)C2=C(C=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(5-Chloroquinolin-8-yl)methylamino]methyl]oxolan-3-ol](/img/structure/B6629904.png)

![(3S)-1-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]pyrrolidin-3-ol](/img/structure/B6629916.png)

![N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-3-carboxamide](/img/structure/B6629925.png)

![4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile](/img/structure/B6629927.png)

![2-(2-chloro-6-fluorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide](/img/structure/B6629932.png)

![2-[3-(Dimethylamino)phenoxy]-1-(2-fluorophenyl)ethanol](/img/structure/B6629944.png)

![(2S,3S)-3-methyl-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]pentanoic acid](/img/structure/B6629953.png)

![1-[(2R)-oxolane-2-carbonyl]-1,4-diazepan-5-one](/img/structure/B6629958.png)

![N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-(4-fluorophenyl)cyclobutan-1-amine](/img/structure/B6629962.png)

![N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine](/img/structure/B6629990.png)